REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[CH2:5][CH:6]1[C:16]2=[C:17]3[C:12](=[CH:13][CH:14]=[CH:15]2)[CH:11]=[CH:10][CH:9]=[C:8]3[CH2:7]1)C.[OH-].[K+].O>CO>[CH:6]1([CH2:5][C:4]([OH:18])=[O:3])[C:16]2=[C:17]3[C:12](=[CH:13][CH:14]=[CH:15]2)[CH:11]=[CH:10][CH:9]=[C:8]3[CH2:7]1 |f:1.2|
|
Name
|
ester
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1CC2=CC=CC3=CC=CC1=C23)=O
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
EXTRACTION
|
Details
|
The acid is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |